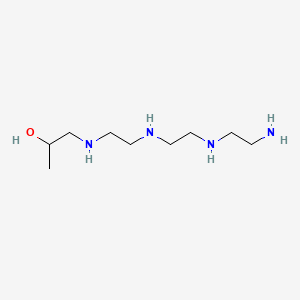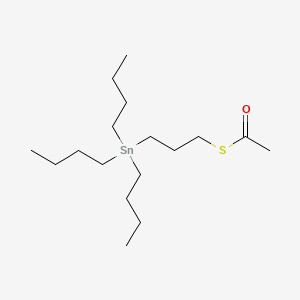
1-Propanethiol, 3-(tributylstannyl)-, acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Propanethiol, 3-(tributylstannyl)-, acetate is an organotin compound that features a thiol group, a propyl chain, and an acetate ester
準備方法
The synthesis of 1-Propanethiol, 3-(tributylstannyl)-, acetate typically involves the reaction of 1-propanethiol with tributyltin chloride in the presence of a base, followed by acetylation. The reaction conditions often require an inert atmosphere to prevent oxidation and the use of anhydrous solvents to avoid hydrolysis of the tin compound. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-Propanethiol, 3-(tributylstannyl)-, acetate undergoes various types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The acetate ester can be reduced to the corresponding alcohol.
Substitution: The tributyltin group can be substituted with other nucleophiles, such as halides or alkoxides.
Common reagents and conditions used in these reactions include oxidizing agents like bromine or iodine for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-Propanethiol, 3-(tributylstannyl)-, acetate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-sulfur bonds.
Biology: The compound can be used to modify biomolecules, such as proteins, through thiol-ene reactions.
Industry: Utilized in the production of advanced materials, such as polymers and nanocomposites, due to its ability to act as a cross-linking agent.
作用機序
The mechanism by which 1-Propanethiol, 3-(tributylstannyl)-, acetate exerts its effects involves the interaction of the thiol group with various molecular targets. The thiol group can form covalent bonds with electrophilic centers, such as carbonyl groups or metal ions, leading to the formation of stable complexes. The tributyltin group can also participate in coordination chemistry, further enhancing the compound’s reactivity and versatility.
類似化合物との比較
Similar compounds to 1-Propanethiol, 3-(tributylstannyl)-, acetate include:
1-Propanethiol, 3-(trimethoxysilyl)-: This compound features a trimethoxysilyl group instead of a tributyltin group, making it more suitable for applications in silane chemistry and surface modification.
1-Propanethiol, 3-(tributylstannyl)-: Lacks the acetate ester, making it less versatile in certain synthetic applications but still useful in organotin chemistry.
特性
CAS番号 |
4151-92-2 |
|---|---|
分子式 |
C17H36OSSn |
分子量 |
407.2 g/mol |
IUPAC名 |
S-(3-tributylstannylpropyl) ethanethioate |
InChI |
InChI=1S/C5H9OS.3C4H9.Sn/c1-3-4-7-5(2)6;3*1-3-4-2;/h1,3-4H2,2H3;3*1,3-4H2,2H3; |
InChIキー |
GJRKYRZMPHWAJQ-UHFFFAOYSA-N |
正規SMILES |
CCCC[Sn](CCCC)(CCCC)CCCSC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


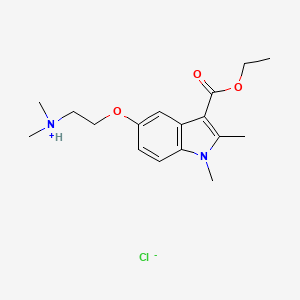
![[6-benzyl-2-[bis[(2S)-2-aminopropanoyl]amino]-3-methylphenyl] (2S)-2-[[(2S)-2-(3-hydroxyhexanoylamino)-3-methylbutanoyl]amino]-3-methylbutanoate](/img/structure/B13739144.png)
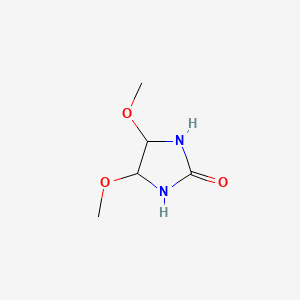
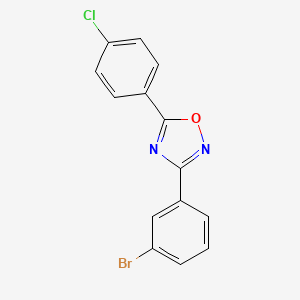
![3-[(6-Chloro-7-hydroxy-2-oxochromene-3-carbonyl)amino]propanoic acid](/img/structure/B13739159.png)
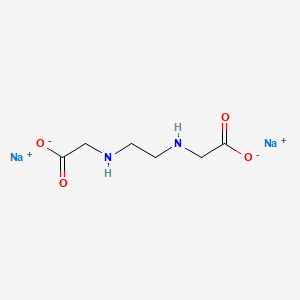
![2-[2-(1-hydroxypropyl)phenoxy]ethyl-dimethylazanium;chloride](/img/structure/B13739165.png)
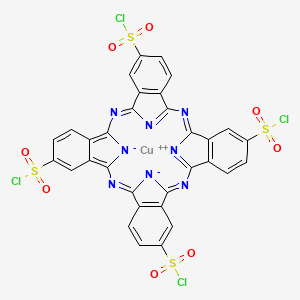
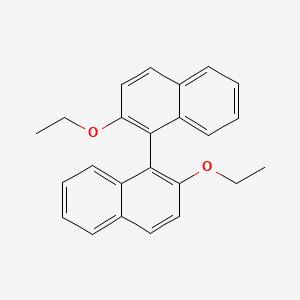
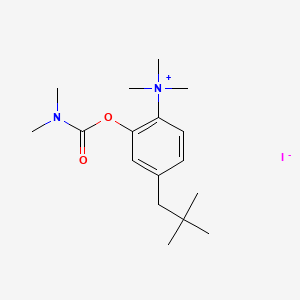
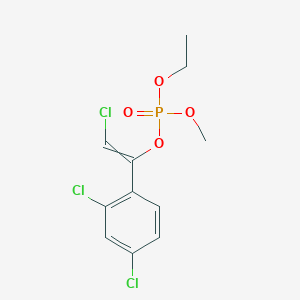

![2-[2-[(2,4-Dimethoxy-6-oxidophenyl)methylideneamino]ethyliminomethyl]-3,5-dimethoxyphenolate;manganese(3+);chloride](/img/structure/B13739210.png)
